An In-depth Technical Guide to ADB-5Br-INACA: Chemical Structure, Properties, and Biological Activity
An In-depth Technical Guide to ADB-5Br-INACA: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
ADB-5Br-INACA is a synthetic cannabinoid of the indazole-3-carboxamide class. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. Detailed experimental protocols for its analytical identification and a plausible synthetic pathway are presented. Furthermore, this guide elucidates the compound's interaction with the endocannabinoid system, including its mechanism of action and downstream signaling pathways, to support ongoing research and drug development efforts in this area.
Chemical and Physical Properties
ADB-5Br-INACA is characterized by a 5-bromo-indazole core linked to a tert-leucinamide moiety. Unlike many other synthetic cannabinoids, it lacks an N-alkyl or N-aryl "tail," which influences its pharmacological profile.
| Property | Value | Source(s) |
| IUPAC Name | N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-5-bromo-1H-indazole-3-carboxamide | [1] |
| Molecular Formula | C14H17BrN4O2 | [1][2][3][4] |
| Molecular Weight | 353.21 g/mol | [1][2] |
| Appearance | Off-white powder or plant-like material | [5] |
| Solubility | Soluble in methanol. | [6] |
Synthesis
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for ADB-5Br-INACA.
Experimental Protocols
Accurate identification and quantification of ADB-5Br-INACA are critical for research and forensic applications. The following are typical analytical methods and instrumental parameters employed for its characterization.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a standard method for the identification of volatile and semi-volatile compounds like synthetic cannabinoids.
| Parameter | Value |
| Instrument | Agilent 5975 Series GC/MSD System or similar |
| Column | Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm) or equivalent |
| Carrier Gas | Helium (Flow: ~1.46 mL/min) |
| Injection Port Temp. | 265 °C |
| Transfer Line Temp. | 300 °C |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Oven Program | 50 °C (hold 0 min), ramp 30 °C/min to 340 °C (hold 2.3 min) |
| Injection Mode | Splitless |
| Mass Scan Range | 40-550 m/z |
Source:[7]
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)
LC-QTOF-MS is a powerful technique for the identification and structural elucidation of non-volatile compounds.
| Parameter | Value |
| Instrument | Sciex TripleTOF® 5600+ with Shimadzu Nexera XR UHPLC or similar |
| Column | Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) or equivalent |
| Mobile Phase A | 10 mM Ammonium formate (B1220265) (pH 3.0) in Water |
| Mobile Phase B | 0.1% Formic acid in Methanol |
| Gradient | Initial: 95% A, 5% B; ramp to 5% A, 95% B over 13 min; return to initial at 15.5 min |
| Flow Rate | 0.7 mL/min |
| Autosampler Temp. | 15 °C |
| Column Temp. | 40 °C |
| Injection Volume | 10 µL |
| QTOF MS Scan Range | 100-510 Da |
Source:[3]
Workflow for Analytical Characterization
Caption: A typical analytical workflow for the characterization of ADB-5Br-INACA.
Pharmacology and Mechanism of Action
ADB-5Br-INACA is classified as a synthetic cannabinoid and exerts its effects primarily through interaction with the cannabinoid receptors, CB1 and CB2.[5][8]
Cannabinoid Receptor Activity
In vitro studies have demonstrated that the (S)-enantiomer of ADB-5Br-INACA is an agonist at the CB1 receptor.[9] However, its potency is reported to be lower than that of its "tailed" analogs, such as ADB-5'Br-BUTINACA.[9] This suggests that the absence of an N-alkyl tail significantly impacts the binding affinity and/or efficacy at the CB1 receptor. The activity at the CB2 receptor has been less extensively characterized but tail-less analogs have shown lower potency but increased efficacy at CB2.[9]
Signaling Pathways
As a cannabinoid receptor agonist, ADB-5Br-INACA is expected to modulate intracellular signaling cascades typical of these G protein-coupled receptors (GPCRs). The primary signaling pathway involves the activation of Gi/o proteins.
Caption: Simplified signaling pathway of ADB-5Br-INACA via the CB1 receptor.
Upon binding to the CB1 receptor, ADB-5Br-INACA initiates the dissociation of the Gi/o protein subunits. The α subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[9][10] This, in turn, reduces the activity of protein kinase A (PKA). Concurrently, the βγ subunits can activate other downstream effectors, including the mitogen-activated protein kinase (MAPK) cascade, such as ERK1/2.[10] These signaling events ultimately lead to the modulation of various cellular processes, including neurotransmitter release and gene expression, which are responsible for the psychoactive effects of synthetic cannabinoids.
Conclusion
ADB-5Br-INACA represents a notable structural variant within the synthetic cannabinoid class due to the absence of a traditional N-alkyl tail. While it retains agonist activity at the CB1 receptor, its potency is attenuated compared to its tailed counterparts. This highlights the critical role of the N-substituent in cannabinoid receptor interaction. The analytical methodologies and proposed synthetic route provided herein serve as a valuable resource for researchers and forensic scientists. Further investigation into the complete pharmacological profile of ADB-5Br-INACA, including its CB2 receptor activity and in vivo effects, is warranted to fully understand its potential physiological and toxicological implications.
References
- 1. G protein coupled receptors and their Signaling Mechanism | PPTX [slideshare.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 8. Frontiers | Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists and Their Detection in Seized Drug Samples [frontiersin.org]
- 9. Cannabinoid receptor 1 - Wikipedia [en.wikipedia.org]
- 10. Structural Insights into CB1 Receptor Biased Signaling - PMC [pmc.ncbi.nlm.nih.gov]
